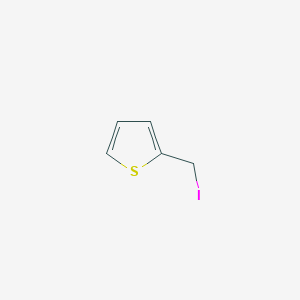

2-(Iodomethyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

58703-22-3 |

|---|---|

Molecular Formula |

C5H5IS |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

2-(iodomethyl)thiophene |

InChI |

InChI=1S/C5H5IS/c6-4-5-2-1-3-7-5/h1-3H,4H2 |

InChI Key |

SXZNGCSJCFQZRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CI |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 2 Iodomethyl Thiophene

Carbon-Carbon Cross-Coupling Reactions at the Thiophene (B33073) Ring

The thiophene scaffold is a versatile building block in organic synthesis, and the introduction of carbon-carbon bonds at various positions on the ring is crucial for the development of complex molecules with applications in materials science and medicinal chemistry. While the iodomethyl group of 2-(iodomethyl)thiophene is a primary site for nucleophilic attack, the thiophene ring itself can participate in a variety of powerful cross-coupling reactions. These transformations typically involve the activation of C-H bonds or the use of pre-functionalized thiophenes, such as halothiophenes, to facilitate the formation of new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of C-C bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. wikipedia.org In the context of thiophene chemistry, this reaction is widely employed to introduce aryl or vinyl substituents onto the thiophene ring. semanticscholar.orgtandfonline.com

While this compound itself is not the primary substrate for Suzuki-Miyaura coupling at the ring, its halogenated derivatives, such as 2-bromo-5-(bromomethyl)thiophene (B1590285), are excellent coupling partners. d-nb.info For instance, the palladium-catalyzed reaction of 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids affords a range of 2-(bromomethyl)-5-arylthiophenes in moderate to excellent yields. d-nb.info This two-step process, involving initial bromination of 2-methylthiophene (B1210033) followed by Suzuki coupling, provides a versatile route to functionalized thiophenes. d-nb.info

Nickel-catalyzed Suzuki-Miyaura reactions have also emerged as a cost-effective alternative to palladium-based systems for the synthesis of 2-arylthiophenes from bromothiophenes and arylboronic acids. rasayanjournal.co.inresearchgate.net These reactions can be performed under ligand-free conditions in deep eutectic solvents, offering a greener synthetic approach. rasayanjournal.co.inresearchgate.net

The reaction conditions for Suzuki-Miyaura couplings of halothiophenes are generally mild and tolerate a wide array of functional groups on both the thiophene and the boronic acid partner. semanticscholar.orgtandfonline.com Common catalysts include palladium complexes with phosphine (B1218219) ligands, while a variety of bases such as potassium carbonate, potassium phosphate, and sodium hydroxide (B78521) can be employed. wikipedia.orgtandfonline.comd-nb.inforasayanjournal.co.in The choice of solvent can also be critical, with systems ranging from aqueous mixtures to polar aprotic solvents like DMF. wikipedia.orgsemanticscholar.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halothiophenes

| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-phenylthiophene | 76 | d-nb.info |

| 2-Bromothiophene | 4-Acetylphenylboronic acid | Ni(cod)₂ | K₂CO₃ | DES | 1-(4-(Thiophen-2-yl)phenyl)ethanone | 88 | rasayanjournal.co.in |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-benzothiazole complex | KOH | Water | 2-Acetyl-5-phenylthiophene | 95 | semanticscholar.org |

| 2,5-Dibromothiophene | Phenylboronic acid | Pyrimidine-based Pd(II) complex | K₂CO₃ | DMF/H₂O | 2,5-Diphenylthiophene | 92 | tandfonline.com |

DES: Deep Eutectic Solvent

The Stille cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds by coupling an organotin reagent with an organic halide or triflate, catalyzed by a palladium complex. jcu.edu.au This reaction is particularly valuable in thiophene chemistry for the synthesis of oligothiophenes and other complex thiophene-containing molecules. tandfonline.com

The synthesis of functionalized oligothiophenes often involves the use of stannylated thiophenes as key intermediates. tandfonline.com For example, 2,5-bis(trimethylstannyl)thiophene (B1590012) can react with 2-bromothiophenes to produce α-terthiophenes. tandfonline.com Similarly, coupling 5-trimethylstannylthiophene with 5,5'-dibromo-α-bithiophene yields α-quaterthiophene. tandfonline.com These reactions demonstrate the utility of Stille coupling in systematically building up conjugated thiophene systems.

The Stille reaction can also be employed for the synthesis of more complex structures. For instance, the coupling of 2-bromo-5-formylthiophene with a stannylthiophene derivative, followed by deprotection, can yield functionalized bithiophenes. jcu.edu.au Furthermore, N,N-diaryl-substituted 2-aminothiophenes can be converted to their 5-stannyl derivatives, which then undergo palladium-catalyzed cross-coupling with various bromobenzenes and bromothiophenes to form a range of amino-substituted phenylthiophenes and bithiophenes. researchgate.net

Table 2: Examples of Stille Cross-Coupling Reactions Involving Thiophenes

| Thiophene Substrate | Organotin Reagent | Catalyst | Product | Reference |

| 2-Bromothiophene | 2-Trimethylstannylthiophene | Not specified | α-Bithiophene | tandfonline.com |

| 2,5-Dibromothiophene | 5-Trimethylstannyl-α-bithiophene | Not specified | α-Quinquethiophene | tandfonline.com |

| 5-Bromothiophene-2-carbaldehyde | Benzo[b]thiophen-2-yltrimethylstannane | Pd(PPh₃)₄ | 5-(Benzo[b]thiophen-2-yl)thiophene-2-carbaldehyde | rsc.org |

| 2-Bromothiophene | 3,4-Ethylenedioxy-2-stannylthiophene | Not specified | EDOT-thiophene dimer | jcu.edu.au |

The Kumada-Tamao-Corriu (or simply Kumada) cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.org This reaction is catalyzed by nickel or palladium complexes and was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org It remains a valuable tool in organic synthesis, including for the functionalization of thiophenes. rsc.orggoogle.com

In the context of thiophene chemistry, Kumada coupling is frequently used for the synthesis of 3-alkyl and 3-aryl substituted thiophenes from 3-halothiophenes. google.comwipo.int This is particularly important for the synthesis of poly(3-alkylthiophene)s, which are conductive polymers with applications in organic electronics. google.com The reaction typically involves treating a 3-halothiophene with an alkyl or aryl Grignard reagent in the presence of a nickel catalyst, such as [NiCl₂(dppp)]. google.com

A significant challenge in Kumada coupling of halothiophenes can be the formation of dithienyl side products. google.com However, process improvements, such as the use of 2-methyl tetrahydrofuran (B95107) as a solvent, have been shown to minimize this side reaction and allow for higher concentrations of the Grignard reagent, leading to improved yields of the desired 3-substituted thiophene. google.comwipo.int

While less common, palladium catalysts can also be used for Kumada coupling of thiophenes. rsc.org The choice of catalyst and reaction conditions can influence the outcome of the reaction, including its stereoselectivity when coupling with vinylic halides. wikipedia.org

Table 3: Examples of Kumada-Tamao-Corriu Cross-Coupling with Halothiophenes

| Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| 3-Bromothiophene | Hexylmagnesium bromide | [NiCl₂(dppp)] | THF | 3-Hexylthiophene | 64.5 (GC yield) | google.com |

| 3-Bromothiophene | Hexylmagnesium bromide | [NiCl₂(PPh₃)₂] | Diethylether | 3-Hexylthiophene | 73.6 (GC yield) | google.com |

| 4-Iodo-t-butylbenzene | p-Tolylmagnesium bromide | [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] | Not specified | 4-t-Butyl-4'-methylbiphenyl | Not specified | nih.gov |

| 3-Hexylthiophene-based monomer precursor | Grignard of another monomer unit | Not specified | Poly(3-hexylthiophene) | Not specified | rsc.org |

dppp: 1,3-bis(diphenylphosphino)propane

The Heck and Sonogashira reactions are fundamental palladium-catalyzed cross-coupling reactions that introduce vinyl and alkynyl groups, respectively, onto organic halides or triflates. These reactions are highly valuable for the functionalization of heterocycles, including thiophenes.

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a base. organic-chemistry.org While direct Heck reactions on this compound at the ring are not typical, its halogenated derivatives are suitable substrates. For instance, halothiophenes can undergo Heck coupling with electron-rich alkenes in ionic liquids. thieme-connect.de A more advanced application involves the palladium-catalyzed β-vinylation of 2-arylthiophenes, where a bromo substituent on the aryl group acts as a traceless directing group. researchgate.net This process proceeds through an initial oxidative addition of the aryl bromide to palladium, followed by a 1,4-palladium migration to activate a β-C-H bond on the thiophene ring for the subsequent Heck reaction. researchgate.net

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This reaction provides a direct route to aryl- and vinyl-substituted alkynes. In thiophene chemistry, the Sonogashira reaction is used to introduce alkynyl moieties onto the thiophene ring. For example, 2-bromothiophenes can be coupled with various terminal alkynes to afford the corresponding 2-alkynylthiophenes. These reactions are often employed in the synthesis of more complex fused heterocyclic systems, such as thienopyrroles. nii.ac.jp

Table 4: Examples of Heck and Sonogashira Reactions with Halothiophenes

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Heck | 2-(2-Bromoaryl)thiophene | Alkene | Pd(OAc)₂ | 2-Aryl-3-vinylthiophene | researchgate.net |

| Heck | 3-Bromopyridine (as a model) | Alkene | Palladium complex | Vinylated pyridine | thieme-connect.de |

| Sonogashira | N-(pivaloyloxy)thiophene-3-carboxamide | Internal alkyne | Cp*Rh(III) catalyst | Thieno[3,2-b]pyrrole derivative | nii.ac.jp |

| Sonogashira | Aryl/Heteroaryl Chlorides | Terminal Alkyne | Palladium-NHC complex | Aryl/Heteroaryl-alkyne | tandfonline.com |

Direct arylation via C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tandfonline.comrsc.org These reactions involve the direct coupling of a C-H bond with an organic halide, typically catalyzed by a transition metal, most commonly palladium. tandfonline.comrsc.orgconicet.gov.aracs.orgacs.org

Thiophenes are particularly well-suited substrates for direct arylation due to the inherent reactivity of their C-H bonds, especially at the α-positions (C2 and C5). tandfonline.comconicet.gov.ar Palladium catalysts, such as Pd(OAc)₂, have been shown to be highly effective for the direct 5-arylation of 2-substituted thiophenes with a wide variety of aryl bromides. rsc.orgacs.org These reactions can often be performed with low catalyst loadings and without the need for phosphine ligands, making them highly efficient. tandfonline.comrsc.org

The regioselectivity of direct arylation on thiophenes can be controlled by the substitution pattern of the thiophene ring. For instance, 3-substituted thiophenes can be selectively arylated at the C2 or C5 position. conicet.gov.ar Furthermore, sequential direct arylation can be employed to introduce two different aryl groups at the C2 and C5 positions of a thiophene ring. conicet.gov.ar

Rhodium catalysts have also been utilized for C-H activation and annulation reactions of thiophenes. nii.ac.jpmdpi.comthieme-connect.comrsc.orgresearchgate.net For example, rhodium(III)-catalyzed annulation of 3-(acetylamino)thiophenes with internal alkynes proceeds through C-H cleavage at the C2-position to construct thieno[3,2-b]pyrrole derivatives. nii.ac.jpthieme-connect.comresearchgate.net

Table 5: Examples of Direct Arylation and C-H Activation of Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst | Product | Reference |

| Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ | 2-(4-Cyanophenyl)thiophene | tandfonline.com |

| 2-Methanesulfonylthiophene | 4-Bromotoluene | Pd(OAc)₂ | 5-(4-Tolyl)-2-methanesulfonylthiophene | acs.org |

| 3-(Methylsulfinyl)thiophene | 4-Bromoacetophenone | Pd(dba)₂/PhDavePhos | 2-(4-Acetylphenyl)-3-(methylsulfinyl)thiophene | conicet.gov.ar |

| 3-Aminothiophene | 4-Bromotoluene | Pd(OAc)₂/PCy₃ | 2-Amino-5-(4-tolyl)thiophene | acs.org |

| 3-(Acetylamino)thiophene | Diphenylacetylene | [Cp*RhCl₂]₂ | 4-Acetyl-5,6-diphenylthieno[3,2-b]pyrrole | nii.ac.jpthieme-connect.com |

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The iodomethyl group of this compound is highly susceptible to nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making this position a prime target for a wide range of nucleophiles.

A common and synthetically useful transformation is the reaction of this compound with sodium azide (B81097) (NaN₃) to form 2-(azidomethyl)thiophene. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). rsc.org The resulting azide can then be used in a variety of subsequent reactions, most notably in "click chemistry" for the formation of triazoles, or it can be reduced to the corresponding amine.

Other nucleophiles can also be employed to displace the iodide. For example, reaction with cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The iodomethyl group can also be converted to other functional groups through reaction with oxygen, sulfur, or phosphorus-based nucleophiles. For instance, reaction with a carboxylate salt would form an ester, while reaction with a thiolate would produce a thioether.

The conversion of the iodomethyl group to a phosphonium (B103445) salt is another important transformation. Reaction of this compound with a phosphine, such as triphenylphosphine (B44618), would yield the corresponding phosphonium iodide salt. pitt.edu These salts are valuable reagents in their own right, particularly as precursors for the Wittig reaction to form alkenes.

Furthermore, the iodomethyl group can be used to generate thiophene-2-carbaldehyde. While there are various methods to synthesize this aldehyde, google.comsigmaaldrich.com one potential route from this compound could involve oxidation, for example, using the Kornblum oxidation with dimethyl sulfoxide (B87167) (DMSO).

Table 6: Examples of Nucleophilic Substitution Reactions at the Iodomethyl Moiety

| Starting Material | Nucleophile | Solvent | Product | Reference |

| This compound | Sodium azide (NaN₃) | DMF | 2-(Azidomethyl)thiophene | rsc.org |

| 2-(Chloromethyl)thiophene (B1266113) (analogous) | Sodium azide (NaN₃) | DMF or DMSO | 2-(Azidomethyl)thiophene | |

| Diiodomethane (model for iodomethyl) | Triphenylphosphine (PPh₃) | Toluene | (Iodomethyl)triphenylphosphonium iodide | pitt.edu |

Formation of Amine, Thiol, and Ether Derivatives

The carbon-iodine bond in this compound is highly susceptible to nucleophilic attack, making the compound an excellent substrate for S_N2 reactions. The iodide ion is a superb leaving group, facilitating the straightforward synthesis of a variety of derivatives.

Amine Derivatives: Primary and secondary amines readily displace the iodide to form the corresponding 2-(aminomethyl)thiophene derivatives. These reactions are typically performed in a polar solvent. The resulting aminomethylthiophenes are valuable building blocks in medicinal chemistry. While many studies utilize the more common 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene (B1339593), the iodo variant is expected to react more rapidly due to the superior leaving group ability of iodide. For instance, reactions involving the substitution of a chloromethyl group on a thiophene ring with amines are well-documented.

Thiol Derivatives: Thiolates (RS⁻) are potent nucleophiles and react efficiently with this compound to yield thioethers, also known as sulfides. masterorganicchemistry.comlibretexts.org These reactions proceed smoothly, often under mild conditions, to give 2-(alkylthiomethyl)thiophenes or 2-(arylthiomethyl)thiophenes. The high nucleophilicity of thiolates, combined with the excellent leaving group, ensures high yields. A method for the desulfurization of thiols for nucleophilic substitution has been developed using a Ph₃P/ICH₂CH₂I system, which can be extended to various nucleophiles, including amines. cas.cn

Ether Derivatives: Alkoxides and phenoxides react with this compound to form ether derivatives. The reaction, a variation of the Williamson ether synthesis, provides access to compounds with a (thiophen-2-yl)methoxy moiety. The choice of a strong base to deprotonate the parent alcohol is crucial for generating the nucleophilic alkoxide in sufficient concentration.

The following table summarizes these nucleophilic substitution reactions:

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Amine | R₂NH | 2-(Dialkylaminomethyl)thiophene |

| Thiolate | R-SNa | 2-(Alkylthiomethyl)thiophene |

| Alkoxide | R-ONa | 2-(Alkoxymethyl)thiophene |

Generation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)escholarship.org

The iodomethyl group also allows for the generation of highly reactive organometallic intermediates.

Grignard Reagents: The reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is expected to produce the corresponding Grignard reagent, (thiophen-2-ylmethyl)magnesium iodide. The initiation of Grignard reactions can sometimes be facilitated by the addition of a small amount of iodine. google.com This organometallic compound is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. The preparation of Grignard reagents from aryl and benzyl (B1604629) halides is a fundamental transformation in organic synthesis. nih.govresearchgate.networktribe.com

Organolithium Compounds: Organolithium reagents can be prepared from this compound, typically through a lithium-halogen exchange reaction. wikipedia.org This involves treating the iodo compound with an alkyllithium reagent, such as tert-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.orgresearchgate.net The resulting (thiophen-2-ylmethyl)lithium is an even more reactive nucleophile than its Grignard counterpart. sigmaaldrich.com These reagents are employed in a wide range of synthetic applications, including polymerization and the synthesis of complex organic molecules. sigmaaldrich.com

Intramolecular Cyclization and Rearrangement Reactionsmdpi.comuni-muenchen.de

The structure of this compound and its derivatives can be manipulated to undergo intramolecular reactions, leading to the formation of complex cyclic and rearranged products.

Intramolecular Cyclization: If a suitable nucleophile is present elsewhere in a molecule derived from this compound, an intramolecular cyclization can occur. For example, a substrate containing a tethered alcohol or amine group could cyclize onto the electrophilic iodomethyl carbon to form a new heterocyclic ring fused to or spiro-linked with the thiophene. Iodocyclization, where an iodine source mediates the cyclization of an unsaturated system containing a nucleophile, is a powerful method for forming iodinated heterocycles. mdpi.com Similarly, base-catalyzed intramolecular condensations of ketene (B1206846) N,S-acetals are used to prepare tetrasubstituted thiophenes. beilstein-journals.org A notable example involves the significant rearrangement of a 2-(but-3-en-1-ylthio)benzo[d]thiazole under palladium catalysis, which breaks a C-S bond and forms a new tetrahydrothiophene (B86538) ring in a complex transformation. nih.gov

Rearrangement Reactions: Carbocationic rearrangements are possible under conditions that promote the loss of the iodide leaving group to form the relatively stable (thiophen-2-yl)methyl cation. msu.edu This intermediate can then undergo Wagner-Meerwein type 1,2-shifts of hydride, alkyl, or aryl groups to yield a more stable carbocation, which is then trapped by a nucleophile. Modern electrochemical methods are also being developed to induce rearrangement reactions, enabling the synthesis of complex structures from simple starting materials by reorganizing the molecular skeleton. rsc.org

Dearomatization Reactions of Thiophene Complexeschemrxiv.org

Thiophene possesses significant aromatic stabilization energy, making its dearomatization challenging. escholarship.orgresearchgate.net However, by coordinating the thiophene ring to a transition metal, its aromaticity can be disrupted, facilitating reactions that would otherwise be impossible.

The formation of η²-thiophene π-complexes with electron-rich metals, such as tungsten(0) or nickel(0), effectively localizes the π-electrons and renders the ring susceptible to attack. chemrxiv.org This activation strategy allows for the dearomatization of the thiophene ring through various transformations, including oxidation, protonation, and hydrogenation. chemrxiv.org Palladium-catalyzed reactions have also been shown to proceed through a dearomatization-rearomatization sequence. nih.gov Furthermore, organocatalytic methods have been developed for the enantioselective dearomatization of thiophenes via 1,10-conjugate addition, providing access to complex and enantioenriched heterocyclic structures. escholarship.orgresearchgate.net While these methods are general for thiophenes, they represent a powerful strategy that could potentially be applied to this compound, provided the iodomethyl group is compatible with the specific reagents and catalysts employed.

Functional Group Interconversions of the Iodomethyl Group

The iodomethyl group is a versatile handle that can be converted into a wide array of other functional groups, significantly expanding the synthetic utility of this compound. organic-synthesis.comscribd.com Many of these transformations proceed via the S_N2 mechanism previously discussed.

The following table highlights key functional group interconversions:

| Target Functional Group | Reagent(s) | Reaction Type |

| Nitrile (-CH₂CN) | NaCN or KCN | Nucleophilic Substitution |

| Azide (-CH₂N₃) | NaN₃ | Nucleophilic Substitution |

| Ester (-CH₂OCOR) | RCOO⁻Na⁺ | Nucleophilic Substitution |

| Aldehyde (-CHO) | DMSO, NaHCO₃ (Kornblum Oxidation) | Oxidation |

| Methyl (-CH₃) | LiAlH₄ or other hydride source | Reduction |

| Phosphonium Salt (-CH₂P⁺Ph₃I⁻) | PPh₃ | Nucleophilic Substitution |

The conversion to a nitrile, for example, provides a precursor to carboxylic acids (via hydrolysis) or primary amines (via reduction). The formation of an azide offers another route to primary amines through reduction (e.g., Staudinger reaction or catalytic hydrogenation). Oxidation of the iodomethyl group to an aldehyde furnishes 2-thiophenecarboxaldehyde, a key building block. Conversely, reduction of the iodomethyl group yields 2-methylthiophene. wikipedia.org The reaction with triphenylphosphine generates a phosphonium salt, which is a key intermediate for the Wittig reaction to form alkenes.

Advanced Spectroscopic and Structural Characterization of 2 Iodomethyl Thiophene Derivatives

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) analysis is a paramount technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions that dictate the solid-state architecture of a molecule. While a specific, publicly available crystal structure for 2-(iodomethyl)thiophene is not extensively documented, a comprehensive understanding of its likely molecular architecture can be derived from high-resolution XRD studies of closely related thiophene (B33073) derivatives. nih.govnih.govmdpi.com

The fundamental geometry of the thiophene ring is well-established; it consists of a planar, five-membered aromatic ring containing one sulfur atom. wikipedia.org Computational and experimental studies on various thiophene derivatives consistently show characteristic bond lengths and angles. mdpi.comnih.gov For the this compound molecule, the thiophene ring is expected to be nearly planar. nih.govresearchgate.net The C-S bond lengths are typically in the range of 1.70 Å to 1.75 Å, while the C-C bonds adjacent to the sulfur atom are approximately 1.37 Å, and the other C-C bond is around 1.41 Å. wikipedia.orgmdpi.com The internal bond angle at the sulfur atom is approximately 93°, with the C-C-S angles around 109°-112° and the other internal C-C-C angles near 114°. wikipedia.orgmdpi.comnih.gov

Table 1: Typical Structural Parameters for Substituted Thiophene Rings

| Parameter | Typical Value | Reference |

|---|---|---|

| C-S Bond Length | 1.70 - 1.75 Å | wikipedia.orgmdpi.com |

| C=C Bond Length | 1.37 Å | mdpi.com |

| C-C Bond Length | 1.41 Å | wikipedia.org |

| C-S-C Bond Angle | ~93° | wikipedia.org |

| C-C-S Bond Angle | 109° - 112° | wikipedia.orgmdpi.com |

| C-C-C Bond Angle | ~114° | wikipedia.orgnih.gov |

| Ring Planarity | Essentially Planar | nih.govresearchgate.net |

Advanced Spectroscopic Analysis using Machine Learning and AI Models

Table 2: Applications of AI/ML in Spectroscopic Analysis of Thiophene Derivatives

| AI/ML Model Type | Spectroscopic Data | Application | Potential Benefit for this compound |

|---|---|---|---|

| Graph Neural Networks (GNNs) | NMR (¹H, ¹³C) | Prediction of chemical shifts and coupling constants. frontiersin.org | Rapid and accurate prediction of NMR spectra, aiding in structural confirmation and analysis of derivatives. frontiersin.org |

| Convolutional Neural Networks (CNNs) | IR, Raman | Peak detection, classification, and spectrum-to-structure correlation. researchgate.net | Automated interpretation of vibrational spectra to identify functional groups and conformational details. spectroscopyonline.com |

| Deep Kernel Learning | NMR | Time-averaging of chemical shifts for conformationally flexible molecules. nih.gov | Analysis of the conformational dynamics of the iodomethyl group and its impact on the NMR spectrum. |

| Autoencoders | General Spectroscopy | Denoising, dimensionality reduction, and anomaly detection. spectroscopyonline.com | Improved quality of experimental spectra and identification of impurities or unexpected structural features. |

| Support Vector Machines (SVM), Random Forest (RF) | Raman, IR | Classification and identification of materials based on spectral fingerprints. spectroscopyonline.com | High-throughput screening and quality control of synthesized this compound and its derivatives. |

Computational and Theoretical Chemistry Insights into 2 Iodomethyl Thiophene Reactivity and Properties

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the ground-state geometry, electronic properties, and vibrational modes of 2-(Iodomethyl)thiophene.

Electronic Structure and Geometry Optimization: Geometry optimization using DFT methods, such as the B3LYP functional, allows for the determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, calculations would confirm the planarity of the thiophene (B33073) ring, a hallmark of its aromatic character. The iodomethyl substituent attached at the C2 position introduces a tetrahedral carbon center. Key structural parameters, including bond lengths and angles, can be precisely calculated. While specific DFT data for this compound is not readily available in published literature, typical values can be estimated based on studies of analogous compounds like 2-(chloromethyl)thiophene (B1266113) and other substituted thiophenes. jchps.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. mdpi.com

Illustrative Geometrical Parameters for Halomethyl-Thiophene Analogues

| Parameter | Typical Calculated Value | Context/Reference Compound |

|---|---|---|

| C=C (thiophene ring) | 1.36 - 1.38 Å | Substituted Thiophenes nih.gov |

| C-C (thiophene ring) | 1.42 - 1.44 Å | Substituted Thiophenes nih.gov |

| C-S (thiophene ring) | ~1.74 - 1.78 Å | Substituted Thiophenes nih.gov |

| C-X (X=Halogen) | ~1.79 Å (C-Cl) | 2-(Chloromethyl)thiophene |

| C-S-C (thiophene ring) | ~91-92° | Substituted Thiophenes nih.gov |

Vibrational Frequencies: DFT calculations can predict the vibrational spectrum (FT-IR and FT-Raman) of this compound. iosrjournals.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, and C-S stretching. For 2-substituted thiophenes, characteristic ring stretching vibrations typically appear in the 1350-1600 cm⁻¹ region. iosrjournals.org The C-I stretching and bending modes associated with the iodomethyl group would also be identified, providing a theoretical fingerprint that can be used to interpret experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govyoutube.com The energies and distributions of these orbitals are crucial for predicting how a molecule will interact with others.

The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Typical FMO Properties for Substituted Thiophenes

| Property | Typical Calculated Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.8 to -6.5 | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | -2.0 to -2.7 | Indicates electron-accepting ability (electrophilicity). epa.gov |

| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 | Correlates with chemical stability and reactivity. epa.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. syxbsyjg.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green represents neutral or near-zero potential. nih.gov

For this compound, an MEP map would reveal several key features:

Negative Potential (Red): This region would likely be concentrated around the sulfur atom in the thiophene ring due to its lone pairs of electrons, and to a lesser extent, on the iodine atom. These are the primary sites for electrophilic attack. mdpi.comnih.gov

Positive Potential (Blue): A region of positive potential is expected on the hydrogen atoms of the thiophene ring and, significantly, on the methylene (B1212753) (-CH₂-) carbon atom. This positive character on the methylene carbon is enhanced by the electron-withdrawing effect of the adjacent iodine atom, making it a prime target for nucleophilic attack (e.g., in Sₙ2 reactions).

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized bond and lone pair orbitals that align with Lewis structures. This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. epa.gov

In this compound, NBO analysis would quantify several important interactions:

Hyperconjugation: It would reveal the stabilization energy (E(2)) associated with electron delocalization from the lone pairs of the sulfur and iodine atoms into the antibonding orbitals (σ* or π*) of the thiophene ring and the C-I bond. mdpi.com

Charge Transfer: The analysis would quantify the charge transfer between the thiophene ring and the iodomethyl substituent. This helps to explain the electronic effects of the substituent on the aromatic system.

Bonding Analysis: NBO provides details on the hybridization of atomic orbitals forming the bonds, confirming the sp² character of the ring carbons and the sp³ character of the methylene carbon.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions in different environments (e.g., in a solvent).

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The primary focus would be on the rotation around the C2-C(methylene) single bond. Simulations can determine the preferred dihedral angles (torsional angles) of the iodomethyl group relative to the plane of the thiophene ring and the energy barriers between different conformations.

Analyze Intermolecular Interactions: By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and the nature of the intermolecular forces at play. This is crucial for understanding solubility and reactivity in solution. The stability of ligand-protein complexes can also be assessed using MD simulations to analyze parameters like root mean square deviation (RMSD).

Quantum Chemical Calculations for Mechanistic Pathways and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, these calculations can provide critical insights:

Nucleophilic Substitution (SₙAr and Sₙ2): A key reaction for this molecule is nucleophilic substitution, where the iodide is displaced by a nucleophile. Quantum calculations can distinguish between different possible mechanisms. For instance, an Sₙ2 reaction at the methylene carbon is highly probable. Calculations would involve locating the trigonal bipyramidal transition state structure and determining the activation energy barrier for the reaction. nih.gov

Transition State Optimization: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. nih.gov A subsequent frequency calculation must confirm the existence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Applications of 2 Iodomethyl Thiophene and Its Functional Derivatives in Advanced Materials and Synthetic Building Blocks

Polymer Chemistry and Organic Electronic Materials

In the realm of materials science, 2-(Iodomethyl)thiophene is a key starting material for designing and synthesizing functional organic polymers. Thiophene-based polymers are renowned for their semiconducting properties, which arise from the delocalization of π-electrons along the polymer backbone. These materials are central to the development of next-generation electronic devices. wikipedia.org

The design of monomers is a critical step that dictates the final properties of a conjugated polymer. This compound serves as an excellent scaffold for creating custom-designed thiophene (B33073) monomers. The iodomethyl group (-CH₂I) is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the attachment of various functional side chains (e.g., alkyl, alkoxy, or other aromatic groups) to the thiophene ring at the 3-position after an initial isomerization or related synthetic steps.

These side chains are crucial for several reasons:

Solubility : Long or branched alkyl chains are often introduced to render the resulting polymers soluble in common organic solvents, which is essential for solution-based processing and device fabrication. wikipedia.orgnih.gov

Property Tuning : The electronic nature of the side chain can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is vital for optimizing charge injection/extraction and performance in electronic devices.

Morphology Control : Side chains play a significant role in the solid-state packing and morphology of the polymer films, which directly impacts charge carrier mobility. nih.gov

Once a desired side chain is introduced, the thiophene ring can be further functionalized, typically through halogenation at the 2- and 5-positions, to create a monomer suitable for polymerization through various cross-coupling reactions. magtech.com.cnrsc.org This synthetic versatility makes derivatives of this compound fundamental to the creation of a diverse library of polythiophenes and thiophene-based copolymers for a wide range of electronic applications.

The performance of polythiophenes in electronic devices is highly dependent on their structural regularity, or "regioregularity." cmu.edu For poly(3-substituted thiophene)s, a high percentage of head-to-tail (HT) linkages between monomer units is desired. This HT arrangement promotes a planar backbone conformation, which enhances π-orbital overlap and facilitates efficient charge transport. In contrast, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.educmu.edu

Monomers derived from this compound are instrumental in achieving high regioregularity. Synthetic strategies such as the McCullough Grignard Metathesis (GRIM) method and Rieke zinc-based polymerizations are widely used to produce highly regioregular poly(3-alkylthiophene)s (PATs). wikipedia.orgcmu.educmu.edu These methods rely on asymmetrically dihalogenated 3-substituted thiophene monomers. The synthetic pathways originating from this compound provide access to the precisely functionalized and asymmetrically substituted monomers required for these controlled polymerizations, often yielding polymers with greater than 98% HT couplings. cmu.educmu.edu

Thiophene-based conjugated polymers, synthesized from monomers for which this compound is a key precursor, are widely used as the active layer in organic electronic devices such as OPVs and OLEDs. dntb.gov.uanih.gov

In Organic Photovoltaics , these polymers typically function as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor. The ideal polymer for OPVs should possess a low bandgap to maximize light absorption and appropriate energy levels to ensure efficient charge separation at the donor-acceptor interface. The ability to tune these properties through side-chain modification, starting from precursors like this compound, is critical for optimizing device performance. mdpi.comnih.govmdpi.com

| Polymer Donor/Emitter System | Device Performance Metrics | Reference(s) |

| OPVs | ||

| Asymmetric Polymer P15 / BTP-eC9 | PCE: 11.5%, VOC: 0.86 V, JSC: 22.04 mA·cm−2, FF: 65.87% | mdpi.com |

| PM6 / L8-BO (with alkoxythiophene additive) | PCE: 19.2% (certified 18.96%) | nih.gov |

| D18 / L8-BO (with alkoxythiophene additive) | PCE: 18.7% | nih.gov |

| OLEDs | ||

| Th-BN (Thiophene-based MR-TADF emitter) | EQE: 34.6%, Emission: 512 nm (Green), FWHM: 41 nm | rsc.org |

| DMB-TT-TPA (Thienothiophene-based emitter) | EQE: 4.61%, Current Eff.: 10.6 cd/A, Emission: 512 nm (Green) | beilstein-journals.org |

Table 1: Performance of select OPV and OLED devices incorporating advanced thiophene-based materials. PCE: Power Conversion Efficiency; VOC: Open-Circuit Voltage; JSC: Short-Circuit Current Density; FF: Fill Factor; EQE: External Quantum Efficiency; FWHM: Full-Width at Half Maximum.

In Organic Light-Emitting Diodes , thiophene derivatives are used as charge transport materials, host materials, or as the emissive dopants themselves. ossila.comnbinno.comscispace.com Their high charge carrier mobility and tunable emission colors make them highly suitable for these applications. For instance, introducing thiophene into the core of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to produce devices with high efficiency and narrow emission spectra, which is crucial for high-resolution displays. rsc.org

The well-ordered, crystalline domains that can be achieved with regioregular polythiophenes make them excellent semiconductor materials for the active channel in Organic Field-Effect Transistors (OFETs). nih.govatomfair.comwikipedia.org OFETs are key components for applications like flexible displays, electronic skin, and low-cost integrated circuits. frontiersin.org The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio. The ability to create highly regioregular polymers from this compound-derived monomers is directly linked to achieving the high mobilities necessary for practical device operation. atomfair.com

| Semiconductor Material | Substrate/Dielectric | Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference(s) |

| C8-BTBT | h-BN | >10 | >10⁸ | frontiersin.org |

| Pentacene (Thiophene-containing analogue 3) | SiO₂ | 0.31 | - | nih.gov |

| Poly(3-hexylthiophene) (P3HT) | Various | ~0.1 - 1 | >10⁵ | atomfair.com |

| C₆₀ | h-BN | up to 2.9 | >10⁶ | frontiersin.org |

Table 2: Performance of representative OFETs using thiophene-based and related organic semiconductors. C₈-BTBT and P3HT are examples of materials whose monomer synthesis can leverage thiophene precursors.

Furthermore, the electronic properties of thiophene-based materials are sensitive to their local environment. This sensitivity has been exploited to develop chemical sensors . nih.gov When a target analyte binds to functional groups on the thiophene polymer or oligomer, it can induce a change in conjugation, leading to a detectable optical (colorimetric or fluorescent) or electrical signal. Thiophene-based sensors have been developed for the detection of various species, including metal ions like mercury(II) and zinc(II), as well as anions like cyanide. pdx.edumdpi.com

Precursors for Complex Organic Synthesis

Beyond polymer science, this compound is a valuable building block for constructing more complex, non-polymeric organic molecules.

In medicinal chemistry and materials science, the synthesis of complex heterocyclic systems is of great importance. nih.gov Heterocycles are core components of many pharmaceuticals and functional materials. The this compound molecule can serve as a thiophene-introducing agent in the synthesis of larger, multi-ring systems. elsevierpure.com

The reactive C-I bond can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example:

Suzuki and Stille couplings : After conversion of the iodomethyl group to other functionalities, the thiophene ring can be coupled with other aromatic or heterocyclic systems. nih.gov

Nucleophilic Substitution : The iodomethyl group can react with nucleophiles such as amines, alcohols, or thiols that are part of another molecule, effectively linking the thiophene unit to a different heterocyclic core.

Cyclization Reactions : It can be used as a starting material to build fused ring systems where the thiophene ring is annulated with another ring.

This versatility allows chemists to incorporate the favorable electronic and structural properties of the thiophene moiety into a wide range of complex molecular targets, including novel drug candidates and advanced functional dyes. rsc.org

Synthons for Macrocycles and Supramolecular Architectures

The construction of macrocycles and other supramolecular assemblies often relies on the precise geometric arrangement of constituent aromatic units. Thiophene-containing macrocycles have garnered significant interest for their potential applications in organic electronics. rsc.org The synthesis of these complex structures can be achieved through the strategic use of reactive thiophene synthons. This compound, with its reactive C-I bond, is an ideal candidate for incorporation into larger cyclic systems through nucleophilic substitution reactions.

For instance, the synthesis of thiophene-based macrocycles can be accomplished via the dimerization of oligothiophene units. st-andrews.ac.uk While not a direct example using this compound, the principles of its reactivity are applicable. One can envision a synthetic route where this compound is reacted with a di-nucleophile, such as a dithiol or a diol, under high dilution conditions to favor intramolecular cyclization, leading to the formation of a thiophene-containing macrocycle. The properties of the resulting macrocycle, such as its absorption and emission spectra, are influenced by the number and connectivity of the thiophene units. rsc.org

The table below illustrates hypothetical examples of macrocycles that could be synthesized using this compound as a key building block, highlighting the diversity of structures achievable.

| Macrocycle Structure | Potential Nucleophilic Partner | Resulting Macrocycle Class | Potential Application |

| Thiophene-containing crown ether | Polyethylene glycol dithiol | Host-guest chemistry | Ion sensing |

| Thiophene-based cyclophane | Bis(mercaptophenyl)acetylene | Molecular recognition | Organic electronics |

| Thiophene-functionalized calixarene | Thiol-functionalized calixarene | Supramolecular assembly | Catalysis |

The formation of supramolecular architectures is governed by non-covalent interactions between molecular components. mdpi.com Thiophene-based molecules can self-assemble into well-ordered structures on surfaces, a property that is being explored for the development of novel electronic materials. mdpi.com The functionalization of thiophene units with groups capable of directing these non-covalent interactions is crucial. The iodomethyl group of this compound can be readily converted to other functional groups, such as thiols, amines, or carboxylic acids, which can then participate in hydrogen bonding or metal-ligand coordination to drive the formation of complex supramolecular assemblies.

Intermediate in Catalyst Development and Ligand Synthesis

The development of new catalysts is essential for advancing chemical synthesis. Thiophene-containing ligands have been shown to be effective in a variety of catalytic transformations. nih.govrsc.org The synthesis of these ligands often involves the introduction of a thiophene moiety onto a larger molecular scaffold. This compound serves as a valuable intermediate in this process, allowing for the straightforward attachment of a thienyl group.

For example, the synthesis of N-heterocyclic carbene (NHC) ligands bearing a pendent thioether has been reported. nih.gov While the specific starting material in the cited example is different, a similar synthetic strategy could employ this compound. The reaction of this compound with a suitable amine-functionalized precursor would lead to the formation of a thienylmethyl-substituted intermediate, which could then be cyclized to form the desired NHC ligand. The resulting palladium complexes of such ligands could be evaluated for their catalytic activity in cross-coupling reactions. nih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by its potential use in the synthesis of a wide range of ligand types. The table below provides examples of ligand classes that could be accessed from this precursor.

| Ligand Class | Synthetic Transformation of Iodomethyl Group | Metal for Complexation | Potential Catalytic Application |

| Thienyl-phosphine | Reaction with a phosphine (B1218219) anion | Palladium, Rhodium | Cross-coupling, hydrogenation |

| Thienyl-functionalized salen | Reaction with a salicylaldehyde (B1680747) derivative followed by condensation with a diamine | Cobalt, Manganese | Asymmetric epoxidation |

| Thienyl-containing pincer ligand | Multi-step synthesis involving C-C and C-N bond formations | Iridium, Ruthenium | Dehydrogenation |

The electronic properties of the thiophene ring can influence the catalytic activity of the corresponding metal complex. The ability to easily introduce the thiophene unit via this compound allows for the systematic tuning of ligand properties and the optimization of catalyst performance.

Advanced Chemical Probes and Tags

Thiophene-based compounds have emerged as powerful tools in the field of chemical biology, particularly as fluorescent probes for the detection of biomolecules. nih.gov Oligo- and polythiophenes exhibit interesting photophysical properties, including environment-sensitive fluorescence, which makes them suitable for sensing applications. nih.gov The synthesis of these advanced chemical probes and tags can be facilitated by the use of reactive thiophene building blocks like this compound.

A notable application of thiophene-based ligands is in the detection of protein aggregates, which are associated with a number of neurodegenerative diseases, including Alzheimer's disease. nih.gov Specifically designed thiophene derivatives can bind to amyloid fibrils and exhibit a characteristic fluorescence signature, allowing for their visualization. The synthesis of these probes involves the coupling of multiple thiophene units, often through cross-coupling reactions. This compound can be a precursor to other functionalized thiophenes, such as 2-thienylboronic acid or 2-thienylacetylene, which are commonly used in these coupling reactions.

The functionalization of thiophene-based probes is critical for their performance. The introduction of specific side chains can enhance their binding affinity and selectivity for the target biomolecule, as well as modulate their photophysical properties. The iodomethyl group of this compound provides a convenient handle for introducing such functionality. For example, it can be reacted with a variety of nucleophiles to attach charged groups for improved water solubility or targeting moieties for specific cellular compartments.

The table below summarizes the key features of thiophene-based chemical probes and the role that this compound can play in their synthesis.

| Probe Characteristic | Role of this compound as a Precursor | Example of Functionalization | Target Biomolecule |

| Fluorescent Core | Synthesis of oligothiophene backbone | Not applicable | Protein aggregates |

| Water Solubility | Introduction of charged side chains | Reaction with thioglycolic acid | Amyloid-beta plaques |

| Targeting Moiety | Attachment of a specific recognition element | Reaction with an amine-functionalized peptide | Tau tangles |

Future Research Directions and Unexplored Avenues for 2 Iodomethyl Thiophene

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver for innovation in chemical synthesis. nih.gov Future research concerning 2-(Iodomethyl)thiophene will likely focus on developing synthetic methodologies that are more environmentally benign and atom-economical than traditional approaches.

Key areas of investigation include:

Catalytic Iodination: Moving away from stoichiometric iodinating agents towards catalytic systems. This could involve the use of transition metal catalysts or organocatalysts to facilitate the iodination of 2-(methyl)thiophene or its precursors, minimizing waste and improving efficiency.

Flow Chemistry: The application of continuous flow reactors for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and reaction control. Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of thiophene (B33073) derivatives could provide highly selective and sustainable alternatives to conventional chemical methods.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions offers a solvent-free or low-solvent approach, which is a key aspect of green chemistry. acs.org Investigating mechanochemical routes for the synthesis of this compound could significantly reduce the environmental footprint of its production. acs.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Metal-catalyzed Methods | High regioselectivity, broad functional group tolerance. nih.gov | Development of earth-abundant metal catalysts (e.g., copper, indium) to replace precious metals. nih.gov |

| Metal-free Approaches | Avoids metal toxicity, aligns with green chemistry principles. nih.gov | Utilization of elemental sulfur or potassium sulfide as sulfur sources under controlled conditions. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, synthesis of complex molecules in a single step. nih.gov | Designing novel MCRs that incorporate the this compound scaffold. |

| Iodocyclization of Alkynes | Direct and atom-economical entry to iodinated thiophenes from readily available starting materials. mdpi.com | Exploring the scope of sulfur-containing alkyne substrates for the synthesis of functionalized this compound derivatives. mdpi.com |

Exploration of Underutilized Reactivity Profiles

While the reactivity of the iodomethyl group as a leaving group in nucleophilic substitution reactions is well-documented, there are several underexplored avenues of its chemical behavior. The thiophene ring itself possesses a rich and nuanced reactivity that can be further exploited. nih.gov

Future research should aim to:

Exploit the C-I Bond: Beyond standard substitution, the carbon-iodine bond can participate in a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form more complex thiophene-containing structures. Investigating novel catalytic systems to facilitate these reactions with high efficiency and selectivity is a promising area.

Radical Chemistry: The C-I bond can be homolytically cleaved to generate a thienylmethyl radical. Exploring the reactivity of this radical intermediate in addition reactions and cyclizations could lead to the discovery of novel synthetic transformations.

Thiophene Ring Functionalization: The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). nih.gov Future work could focus on selective functionalization at the C3, C4, and C5 positions of the this compound core to create a diverse library of polysubstituted thiophenes with unique electronic and steric properties.

Integration into Emerging Smart Materials and Devices

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. researchgate.net this compound serves as a valuable precursor for the synthesis of advanced functional materials.

Promising future directions include:

Organic Electronics: The development of novel conjugated polymers and oligomers derived from this compound for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The presence of the iodine atom can be used as a handle for post-polymerization modification or to influence the material's electronic properties.

Sensors: The incorporation of the this compound moiety into sensor platforms for the detection of various analytes. The thiophene unit can act as a signaling component, and the reactive iodomethyl group allows for easy attachment to surfaces or other molecules.

Biomedical Applications: The synthesis of thiophene-containing macromolecules with biocompatible side chains for applications in drug delivery, bioimaging, and tissue engineering. nih.gov Thiophene derivatives have shown a wide range of biological activities, and this compound provides a convenient starting point for the synthesis of new therapeutic agents. nih.govresearchgate.netimpactfactor.orgmdpi.com

| Application Area | Potential Role of this compound | Research Focus |

| Opto-electronic Devices | Precursor for photo-active materials and light-driven devices. spie.org | Synthesis of novel thiophene-based materials for photovoltaics and light-emitting diodes. spie.org |

| Biosensors | Building block for nanostructured metasurfaces for enhanced sensing. | Development of thiophene-functionalized sensors for the detection of biological toxins. |

| Photomobile Polymers (PMPs) | Component in light-responsive materials for actuators and soft robotics. spie.org | Integration into PMPs for applications in energy harvesting systems. spie.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. mdpi.com These methods can accelerate the discovery and development of new molecules and materials by predicting their properties before they are synthesized in the lab.

Future research in this area should focus on:

Property Prediction: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the electronic, optical, and geometric properties of novel derivatives of this compound. This can help in the rational design of materials with desired characteristics for specific applications.

Reaction Modeling: Simulating reaction pathways and transition states to understand the mechanisms of reactions involving this compound. This knowledge can be used to optimize reaction conditions and develop more efficient synthetic routes.

Machine Learning: Employing machine learning algorithms to screen large virtual libraries of this compound derivatives and identify candidates with high potential for a particular application, such as high charge mobility or strong binding to a biological target. llnl.gov

Synergistic Approaches in Multicomponent Systems

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov this compound is an ideal candidate for use in MCRs due to its reactive functional group.

Future research directions include:

Novel MCRs: The design and development of new MCRs that utilize this compound as a key building block. This could lead to the rapid and efficient synthesis of diverse libraries of complex thiophene-containing molecules for biological screening or materials science applications.

Tandem Reactions: Exploring one-pot tandem reactions where this compound participates in multiple sequential transformations, leading to a significant increase in molecular complexity in a single operation.

Synergistic Catalysis: Investigating the use of dual or multiple catalytic systems to enable new types of transformations of this compound that are not possible with a single catalyst. This approach can lead to enhanced reactivity and selectivity.

Functional Systems: The creation of multicomponent materials where this compound-derived units are combined with other functional components (e.g., metal nanoparticles, other polymers) to achieve synergistic properties, such as enhanced catalytic activity or improved sensor performance. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Iodomethyl)thiophene, and how can reaction conditions be optimized?

This compound is typically synthesized via direct iodination of methylthiophene derivatives. A common method involves reacting 4-methylthiophene with iodine in the presence of oxidizing agents (e.g., HIO₃) under controlled temperatures (50–70°C) to achieve regioselective iodination at the methyl group . Optimization includes adjusting solvent polarity (e.g., acetic acid enhances electrophilic substitution) and stoichiometry to minimize byproducts like diiodinated species. For reproducibility, monitor reaction progress using TLC and purify via column chromatography with hexane/ethyl acetate gradients.

Advanced: How can transition-metal-catalyzed cross-coupling reactions expand the utility of this compound in complex molecule synthesis?

The iodine atom in this compound serves as a versatile handle for Pd-catalyzed couplings (e.g., Suzuki, Stille). For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%, 80–100°C, DMF/H₂O) enables aryl group introduction for optoelectronic materials . Challenges include steric hindrance from the methyl group; using bulky ligands (e.g., SPhos) improves yields. Advanced applications involve iterative coupling to build π-conjugated systems for organic semiconductors .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

1H/13C NMR is essential: the methyl group adjacent to iodine appears downfield (δ ~2.5–3.0 ppm for CH₂I, split due to coupling with iodine) . Mass spectrometry (EI-MS) confirms molecular weight (MW = 224.06 g/mol; [M]+ peak at m/z 224). IR spectroscopy identifies C-I stretches (~500–600 cm⁻¹). Validate assignments by comparing experimental data with PubChem entries and computational simulations (DFT) .

Advanced: How do photophysical properties of this compound derivatives inform their use in optoelectronics?

Derivatives with extended conjugation (e.g., aryl-coupled analogs) exhibit tunable fluorescence (λem = 400–600 nm) and high quantum yields (Φ = 0.31–0.99) in solution . Solubility is enhanced by alkyl chains (e.g., hexyl groups), while iodine’s heavy atom effect can quench fluorescence but improve charge transport in thin-film devices . Advanced characterization includes cyclic voltammetry to determine HOMO/LUMO levels and DFT modeling for structure-property relationships .

Basic: How should researchers address contradictions in reported reactivity or stability data for this compound?

Discrepancies often arise from solvent effects or impurities. For example, oxidation to sulfoxides may occur in polar aprotic solvents (e.g., DMSO), while nonpolar solvents (toluene) stabilize the thiophene ring . Cross-validate findings using multiple techniques: compare NMR data with PubChem , replicate reactions under inert atmospheres, and analyze byproducts via GC-MS. Document solvent purity and storage conditions (e.g., dark, 4°C) to mitigate degradation .

Advanced: What strategies are effective in designing biological assays for this compound derivatives?

Focus on structural analogs with known bioactivity (e.g., antimicrobial thiophenes ). Incorporate iodine as a bioisostere for bromine in lead compounds. Use in vitro assays like MIC testing against Gram-positive bacteria (S. aureus) with controls for cytotoxicity (e.g., MTT assays on HEK293 cells) . For anticancer studies, evaluate apoptosis via flow cytometry (Annexin V/PI staining) and validate targets using molecular docking (e.g., kinase inhibition) .

Basic: How does this compound contribute to materials science, particularly in polymer synthesis?

It acts as a monomer for conductive polymers (e.g., poly(thiophene)) via electropolymerization. The iodine substituent facilitates post-polymerization modifications (e.g., nucleophilic substitution with thiols for functionalized surfaces) . Key parameters include monomer concentration (0.1–0.5 M in acetonitrile) and potentiostatic conditions (1.2 V vs. Ag/AgCl) to control polymer morphology .

Advanced: What factors influence the hydrolytic stability of this compound in aqueous environments?

Hydrolysis is pH-dependent: acidic conditions (pH < 3) promote C-I bond cleavage to form methanol and HI, while neutral/basic conditions stabilize the compound . Kinetic studies (UV-Vis monitoring at 270 nm) reveal pseudo-first-order degradation (t₁/₂ = 12–48 hrs at pH 7). Stabilization strategies include using anhydrous solvents or encapsulating in cyclodextrins for drug delivery systems .

Basic: What computational methods are recommended for modeling the electronic structure of this compound?

DFT calculations (B3LYP/6-31G)* predict geometry, frontier orbitals, and vibrational spectra. Compare optimized structures with crystallographic data from related thiophenes (e.g., CCDC entries) . For charge transport studies, compute reorganization energies (λ ≈ 0.3–0.5 eV) and hole/electron mobilities using Marcus theory . Software: Gaussian 16 or ORCA with solvent corrections (PCM model) .

Advanced: What safety protocols are critical when handling this compound in laboratory settings?

Toxicity : Potential iodine release requires fume hood use and PPE (gloves, goggles). Storage : Amber vials under argon at –20°C to prevent light/oxygen degradation . Waste disposal : Neutralize with 10% Na₂S₂O₃ before incineration. Monitor airborne iodine with Draeger tubes and ensure compliance with EPA guidelines (RCRA D-code) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.